molecular formula C9H4BrF3N2O B14023641 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14023641
M. Wt: 293.04 g/mol
InChI Key: MKVGBHPWSHHJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by a pyrido-pyrimidinone core with bromine at position 3 and a trifluoromethyl (-CF₃) group at position 2. This combination of substituents distinguishes it from other derivatives in the 4H-pyrido[1,2-a]pyrimidin-4-one family, which are often modified for pharmaceutical applications .

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H4BrF3N2O/c10-6-7(9(11,12)13)14-5-3-1-2-4-15(5)8(6)16/h1-4H

InChI Key

MKVGBHPWSHHJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Tandem Synthesis via Ullmann-Type C–N Bond Formation and Intramolecular Amidation

A recent and efficient method involves a one-pot tandem copper(I) iodide-catalyzed reaction that constructs pyrido[1,2-a]pyrimidin-4-one derivatives through sequential Ullmann-type aromatic amination followed by intramolecular amidation. This method uses 2-halopyridines and (Z)-3-amino-3-arylacrylate esters as starting materials.

  • Catalyst: Copper(I) iodide (CuI)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 130 °C
  • Reaction Type: Tandem C–N bond formation and intramolecular amide bond cyclization
  • Advantages:
    • Broad substrate scope including halogenated pyridines
    • Good functional group tolerance
    • Scalable to gram quantities
    • Yields range from good to excellent

This method avoids the use of expensive palladium, rhodium, or silver catalysts and harsh conditions typical of traditional acid-catalyzed or thermal cyclization protocols. It represents a milder, more sustainable approach suitable for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones, including trifluoromethyl-substituted derivatives.

Table 1: Reaction Conditions and Outcomes for CuI-Catalyzed Synthesis

Parameter Description
Catalyst Copper(I) iodide (CuI)
Substrates 2-halopyridines, (Z)-3-amino-3-arylacrylate esters
Solvent Dimethylformamide (DMF)
Temperature 130 °C
Reaction Time Several hours (varies by substrate)
Yield Range Good to excellent
Functional Group Tolerance Broad
Scalability Gram scale feasible

Stepwise Synthesis via Halogenated Intermediate and Nucleophilic Substitution

Another established approach involves a multi-step synthesis starting from 2-amino-4-(trifluoromethyl)pyridine and α-acetylbutyrolactone, followed by halogenation, nucleophilic substitution, and purification steps to yield the target compound or closely related derivatives.

  • Step 1: Condensation and cyclization using phosphorus oxychloride (POCl3) in toluene to form 3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one .

    • Conditions: Reflux for 5 hours at 25-35 °C addition temperature.
    • Work-up: Neutralization with aqueous ammonia, extraction with dichloromethane.
    • Yield: Approximately 58.65%.
  • Step 2: Nucleophilic substitution of the chloroethyl intermediate with sodium azide in N,N-dimethylformamide (DMF) at 80-90 °C to introduce an aminoethyl group.

  • Step 3: Purification by crystallization or solvent extraction to isolate the final aminoethyl-substituted pyrido[1,2-a]pyrimidin-4-one derivative.

Comparative Analysis of Preparation Methods

Feature CuI-Catalyzed Tandem Method Stepwise Halogenation & Substitution Method
Reaction Type One-pot tandem C–N bond formation and amidation Multi-step synthesis with halogenation and nucleophilic substitution
Catalyst Copper(I) iodide (CuI) None (uses POCl3 as reagent)
Reaction Conditions 130 °C, DMF, several hours Reflux in toluene with POCl3, then DMF at 80-90 °C
Substrate Scope Broad, including various 2-halopyridines and aminoacrylates Specific to trifluoromethyl-substituted pyridine derivatives
Scalability Gram scale feasible Demonstrated on multi-gram scale
Yield Good to excellent yields Moderate (58.65% for halogenation step)
Functional Group Tolerance High Moderate
Complexity Lower (one-pot) Higher (multiple steps and purifications)

Research Findings and Practical Considerations

  • The copper-catalyzed tandem process is advantageous for rapid library synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives due to its operational simplicity and broad functional group compatibility. It is particularly suitable for medicinal chemistry applications where structural diversity and mild conditions are desired.

  • The stepwise halogenation and nucleophilic substitution route, while more laborious, allows for the introduction of specific functional groups at defined positions, enabling targeted modifications of the pyrido[1,2-a]pyrimidin-4-one core. This method has been validated for trifluoromethyl-substituted derivatives and provides a reliable synthetic route for scale-up.

  • Both methods underscore the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include arylated and heteroarylated derivatives of the pyrido[1,2-a]pyrimidin-4-one core, which can exhibit diverse biological activities .

Scientific Research Applications

3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters and potentially alleviating symptoms of neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is highly modular, with substituents influencing physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents (Positions) Key Features References
3-Bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Br (3), CF₃ (2), OCH₃ (8) Additional methoxy group enhances solubility; commercially available (4 suppliers)
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Cl (2,7) Dichlorination increases electrophilicity; lower metabolic stability vs. Br/CF₃ derivatives
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one C₄H₉ (3), OH (2) Hydroxy group enables hydrogen bonding; used in pharmaceutical intermediates
7-Methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one CH₃ (7), morpholino (2) Morpholino group improves solubility and target binding
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Aryl (2), piperazine (7) Aryl and piperazine groups common in kinase inhibitors

Physicochemical Properties

Substituents critically impact physical properties:

  • Electron-Withdrawing Effects : The -CF₃ and Br groups in the target compound lower pKa (predicted ~1–2) compared to alkoxy derivatives (e.g., 2-propoxy-: pKa ~1.41) .
  • Melting Points : Bromine’s steric bulk may elevate melting points vs. methyl/ethyl analogs (e.g., 2-propoxy- derivative: 88–90°C vs. 7-chloro-2-(chloromethyl)-: 156°C ).

Biological Activity

3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H4BrF3N2
  • Molecular Weight : 265.03 g/mol
  • Structural Features : The compound contains a pyrido[1,2-a]pyrimidine core with bromine and trifluoromethyl substituents, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrido-pyrimidine derivatives has shown their ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110.0Apoptosis induction via caspase activation
Compound BHepG215.5Microtubule destabilization
This compoundTBDTBDTBD

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of Kinases : Many pyrido-pyrimidine derivatives inhibit various kinases involved in cancer progression.
  • Microtubule Destabilization : Some compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Apoptosis Induction : Activation of apoptotic pathways, particularly through caspase enzymes, has been observed in several studies.

Study on Antitumor Activity

A notable study evaluated the antitumor effects of pyrido-pyrimidine derivatives in vivo. The results indicated that these compounds significantly reduced tumor size in xenograft models through mechanisms involving apoptosis and cell cycle arrest.

Case Study Summary

  • Title : "Evaluation of Pyrido-Pyrimidine Derivatives as Antitumor Agents"
  • Methodology : In vivo xenograft model using MDA-MB-231 cells.
  • Findings : Significant reduction in tumor volume (up to 70%) compared to control groups.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications beyond oncology. Its structural characteristics may allow for:

  • Anti-inflammatory Effects : Similar compounds have shown promise in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.